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Compound of Interest

Compound Name: Isomescaline

Cat. No.: B1211587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
Isomescaline (2,3,4-trimethoxyphenethylamine) is a research chemical. The information

provided herein is intended for laboratory research purposes only and not for human

consumption. All experiments should be conducted in a controlled laboratory setting by

qualified professionals, adhering to all applicable safety guidelines and regulations.

Introduction
Isomescaline, a structural isomer of the well-known psychedelic mescaline, is a

phenethylamine first synthesized by Alexander Shulgin.[1][2] Despite its structural similarity to

mescaline, isomescaline has been reported to lack noticeable psychoactive effects in humans

at doses exceeding 400 mg.[1][2] This intriguing difference in pharmacological activity makes

isomescaline a valuable tool for research in neuroscience and pharmacology, particularly for

comparative studies with mescaline to elucidate the structure-activity relationships of

psychedelic compounds.

The mechanism of action for isomescaline is currently unknown, though it is hypothesized to

interact with the serotonin 5-HT2A receptor, a key target for classic psychedelics.[1] However, a

significant lack of quantitative data on its receptor binding affinity, functional activity,

pharmacokinetics, and toxicology necessitates further investigation.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1211587?utm_src=pdf-interest
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.smolecule.com/products/s590575
https://en.wikipedia.org/wiki/Isomescaline
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.smolecule.com/products/s590575
https://en.wikipedia.org/wiki/Isomescaline
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.benchchem.com/product/b1211587?utm_src=pdf-body
https://www.smolecule.com/products/s590575
https://www.smolecule.com/products/s590575
https://en.wikipedia.org/wiki/Isomescaline
https://www.chemeurope.com/en/encyclopedia/Isomescaline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document provides a summary of the available information on isomescaline and presents

detailed protocols for its synthesis, analysis, and in vitro evaluation, largely based on

established methodologies for its isomer, mescaline. These protocols will require optimization

and validation for isomescaline.

Chemical and Physical Properties
A summary of the key chemical and physical properties of isomescaline is provided in the

table below.

Property Value

IUPAC Name 2-(2,3,4-trimethoxyphenyl)ethanamine

Synonyms 2,3,4-Trimethoxyphenethylamine

CAS Number 3937-16-4

Molecular Formula C₁₁H₁₇NO₃

Molecular Weight 211.26 g/mol

Appearance (Predicted) Crystalline solid or oil

Solubility

(Predicted) Soluble in organic solvents such as

ethanol, methanol, and chloroform.

Hydrochloride salt is expected to be water-

soluble.

Synthesis Protocols
The synthesis of isomescaline can be achieved through various methods. A common and

well-documented approach involves a two-step process starting from 2,3,4-

trimethoxybenzaldehyde.

Synthesis of β-nitro-2,3,4-trimethoxystyrene
(Intermediate)
This protocol is adapted from the synthesis of the analogous nitrostyrene intermediate for

mescaline.
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Materials:

2,3,4-trimethoxybenzaldehyde

Nitroethane

Cyclohexylamine

Acetic acid

Methanol

Procedure:

In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in acetic acid.

Add nitroethane and cyclohexylamine to the solution.

Heat the reaction mixture on a steam bath for 1-2 hours.

Slowly add water to the reaction mixture with vigorous stirring to precipitate the product.

Collect the yellow crystalline solid by filtration and wash with water.

Recrystallize the crude product from boiling methanol to yield pure β-nitro-2,3,4-

trimethoxystyrene.

Reduction of β-nitro-2,3,4-trimethoxystyrene to
Isomescaline
This protocol describes the reduction of the nitrostyrene intermediate to the final amine product

using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and flammable

reagent. Handle with extreme care under an inert atmosphere.

Materials:

β-nitro-2,3,4-trimethoxystyrene
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Lithium aluminum hydride (LAH)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Sulfuric acid (1.5 N)

Sodium hydroxide solution

Procedure:

In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of LAH in

anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and

a dropping funnel.

Dissolve β-nitro-2,3,4-trimethoxystyrene in the anhydrous solvent and add it dropwise to the

LAH suspension at a rate that maintains a gentle reflux.

After the addition is complete, continue to reflux the mixture for several hours to ensure

complete reduction.

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow,

dropwise addition of 1.5 N sulfuric acid.

Separate the aqueous and organic layers. Extract the aqueous layer with the organic

solvent.

Make the aqueous layer basic with a sodium hydroxide solution and extract with the organic

solvent.

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove

the solvent under reduced pressure to yield isomescaline. Further purification can be

achieved by vacuum distillation or by conversion to its hydrochloride salt and

recrystallization.

Modern Synthesis Optimization Techniques

Recent advancements in synthetic chemistry offer methods to improve the efficiency and

scalability of isomescaline synthesis.
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Optimization Technique Methodology Benefits

Flow Chemistry Continuous flow reactors

Improved reaction control,

enhanced safety, increased

reproducibility, and potential for

higher yields.

Microwave-Assisted Synthesis Controlled microwave heating

Significant reduction in

reaction times and often

improved yields.

Analytical Methods
Accurate analytical methods are crucial for the identification and quantification of isomescaline
in laboratory samples. The following protocols are based on methods developed for mescaline

and other phenethylamines and would require validation for isomescaline.

Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify isomescaline.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Capillary column suitable for amine analysis (e.g., HP-5MS or equivalent).

Sample Preparation:

Dissolve the isomescaline sample in a suitable organic solvent (e.g., methanol or ethyl

acetate).

For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the

analyte.

Derivatization (e.g., with trifluoroacetic anhydride) may be required to improve

chromatographic properties and sensitivity.
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GC-MS Parameters (starting point):

Injector Temperature: 250 °C

Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium

MS Ionization Mode: Electron Ionization (EI)

MS Scan Range: m/z 40-500

Expected Fragmentation Pattern: The mass spectrum of isomescaline is expected to show a

molecular ion peak and characteristic fragment ions resulting from the cleavage of the

ethylamine side chain and the methoxy groups.

High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify isomescaline and for purification.

Instrumentation:

HPLC system with a UV or mass spectrometric detector.

Reversed-phase C18 column.

Mobile Phase (starting point):

A gradient of acetonitrile and water, both containing a small amount of a modifier like formic

acid or trifluoroacetic acid to improve peak shape.

Detection:

UV Detection: Monitor at a wavelength where the trimethoxyphenyl chromophore absorbs

(e.g., ~270 nm).

Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity.
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In Vitro Experimental Protocols
The following protocols are designed to investigate the pharmacological profile of

isomescaline at key central nervous system receptors.

Radioligand Receptor Binding Assay
Purpose: To determine the binding affinity (Ki) of isomescaline for specific receptors, such as

the serotonin 5-HT2A receptor.

Materials:

Cell membranes prepared from cells expressing the human 5-HT2A receptor.

Radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor).

Isomescaline hydrochloride.

Assay buffer.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of isomescaline.

In a 96-well plate, incubate the cell membranes with the radioligand and varying

concentrations of isomescaline.

Include wells for total binding (radioligand and membranes only) and non-specific binding

(radioligand, membranes, and a high concentration of a known non-labeled ligand).

Incubate at room temperature for a specified time to reach equilibrium.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of isomescaline and determine the

IC50 value (the concentration of isomescaline that inhibits 50% of the specific binding of the

radioligand).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., Calcium Flux Assay)
Purpose: To determine the functional activity (EC50 and Emax) of isomescaline at the 5-HT2A

receptor.

Materials:

HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor and

a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Isomescaline hydrochloride.

Assay buffer.

A fluorescent plate reader capable of measuring intracellular calcium changes.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere overnight.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

instructions.

Prepare a series of dilutions of isomescaline.

Use the fluorescent plate reader to measure the baseline fluorescence.

Add the different concentrations of isomescaline to the wells and immediately begin

measuring the change in fluorescence over time.
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Include control wells with buffer only and with a known 5-HT2A receptor agonist (e.g.,

serotonin) to determine the maximum response.

Analyze the data to generate a dose-response curve and calculate the EC50 (the

concentration of isomescaline that produces 50% of the maximal response) and the Emax

(the maximum effect of isomescaline relative to the full agonist).

Data Presentation
Due to the lack of publicly available quantitative data for isomescaline, the following tables are

presented as templates for organizing experimental results. For comparative purposes, data for

mescaline is included where available.

Table 1: Receptor Binding Affinities (Ki) of Isomescaline and Mescaline

Compound 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) Other Receptors

Isomescaline Data not available Data not available Data not available

Mescaline ~5,500 ~9,900

Weak affinity for other

serotonergic,

adrenergic, and

dopaminergic

receptors.

Table 2: Functional Activity (EC50 and Emax) of Isomescaline and Mescaline at the 5-HT2A

Receptor

Compound EC50 (nM) Emax (%)

Isomescaline Data not available Data not available

Mescaline ~1,000 - 10,000 Partial agonist

Table 3: Pharmacokinetic Parameters of Isomescaline and Mescaline (Human Data)
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Compound Half-life (t½) Bioavailability Key Metabolites

Isomescaline Data not available Data not available Data not available

Mescaline ~6 hours >50%

3,4,5-

trimethoxyphenylaceti

c acid

Visualizations
Proposed Serotonergic Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for phenethylamines like

isomescaline at the 5-HT2A receptor, leading to downstream cellular effects.
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Caption: Hypothesized 5-HT2A receptor signaling pathway for isomescaline.

Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of experiments for the in vitro characterization of

isomescaline.
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Synthesis & Purity
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Caption: Workflow for the synthesis and in vitro evaluation of isomescaline.

Legal Status
The legal status of isomescaline is not explicitly defined in many jurisdictions and may be

considered a research chemical. Researchers are responsible for ensuring compliance with all

local, state, and federal regulations regarding the synthesis, possession, and use of this

compound. The legal landscape for novel psychoactive substances is complex and subject to

change.
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Conclusion
Isomescaline presents a compelling subject for research into the structure-activity

relationships of phenethylamine compounds. Its lack of reported psychoactive effects, in

contrast to its potent isomer mescaline, offers a unique opportunity to investigate the molecular

determinants of psychedelic activity. The protocols and information provided in this document

are intended to serve as a foundation for researchers to begin to fill the significant gaps in our

understanding of this compound's pharmacology and toxicology. Further research is essential

to fully characterize isomescaline and its potential as a tool in neuroscience and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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